N-(4-Chlorophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
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Overview
Description
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates under controlled conditions. The reaction may require catalysts or specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated compounds.
Scientific Research Applications
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea
- N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]carbamate
- N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]thiourea
Uniqueness
N-(4-Chlorophenyl)-N’-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea is unique due to its specific structural features, such as the presence of the oxazole ring and the chlorophenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
55807-84-6 |
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Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(5-propan-2-yl-1,2-oxazol-3-yl)urea |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(2)11-7-12(17-19-11)16-13(18)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H2,15,16,17,18) |
InChI Key |
PCTKNPLUZBSXTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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